molecular formula C16H17N3O3S2 B11436388 N-(4-Methoxyphenyl)-2-[(3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-D]pyrimidin-2-YL)sulfanyl]acetamide

N-(4-Methoxyphenyl)-2-[(3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-D]pyrimidin-2-YL)sulfanyl]acetamide

Cat. No.: B11436388
M. Wt: 363.5 g/mol
InChI Key: RQQPMLQIOXVZMZ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-[(3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-D]pyrimidin-2-YL)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxyphenyl group and a thienopyrimidine moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-[(3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-D]pyrimidin-2-YL)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a multi-step reaction involving the cyclization of appropriate precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the thienopyrimidine moiety, potentially converting it to an alcohol.

    Substitution: The methoxyphenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-[(3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-D]pyrimidin-2-YL)sulfanyl]acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thienopyrimidine moiety suggests potential interactions with nucleotide-binding sites, while the methoxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures, such as thienopyrimidine-based kinase inhibitors.

    Methoxyphenyl Derivatives: Compounds containing the methoxyphenyl group, which may exhibit similar pharmacological properties.

Uniqueness

N-(4-Methoxyphenyl)-2-[(3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-D]pyrimidin-2-YL)sulfanyl]acetamide is unique due to the combination of the thienopyrimidine core and the methoxyphenyl group, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C16H17N3O3S2

Molecular Weight

363.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H17N3O3S2/c1-19-15(21)14-12(7-8-23-14)18-16(19)24-9-13(20)17-10-3-5-11(22-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,17,20)

InChI Key

RQQPMLQIOXVZMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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